molecular formula C9H18O4 B8439894 Ethyl 4,4-dimethoxy-2-methylbutanoate

Ethyl 4,4-dimethoxy-2-methylbutanoate

Cat. No.: B8439894
M. Wt: 190.24 g/mol
InChI Key: VWGYXQOIYRKIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4,4-dimethoxy-2-methylbutanoate (CAS 1290138-45-2) is a high-purity chemical reagent with the molecular formula C9H18O4 and a molecular weight of 190.237 g/mol . This ester derivative, featuring a ketal-protected carbonyl group, is primarily utilized in research and development laboratories as a specialized synthetic building block . Compounds with 4,4-dimethoxybutanoate scaffolds are valuable intermediates in organic synthesis, often serving as precursors for the construction of more complex heterocyclic structures and active pharmaceutical ingredients (APIs) . Similar structures are frequently employed in cyclization and annulation reactions, such as the synthesis of imidazo[1,5-a]quinoxaline derivatives, which are a class of nitrogen-containing heterocycles studied for their potential biological activities . The presence of both ester and acetal functional groups on the same molecule provides two distinct reactive sites, allowing researchers to perform sequential chemical transformations under controlled conditions. This makes this compound a versatile and valuable intermediate for medicinal chemistry programs, methodological synthesis studies, and the development of novel compounds. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety standards.

Properties

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

ethyl 4,4-dimethoxy-2-methylbutanoate

InChI

InChI=1S/C9H18O4/c1-5-13-9(10)7(2)6-8(11-3)12-4/h7-8H,5-6H2,1-4H3

InChI Key

VWGYXQOIYRKIJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CC(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations and Reactivity

Ethyl 2-Methylbutanoate
  • Structure: Lacks methoxy groups but shares the 2-methylbutanoate backbone.
  • Applications: A key aroma compound in apples, with (S)-ethyl 2-methylbutanoate exhibiting >98% enantiomeric purity in natural apple products .
  • Metabolism: Derived from ethyl tiglate via hydrogenation in apples, producing enantiomeric mixtures of 2-methylbutanol derivatives .
Ethyl 4,4-Difluoro-2-(Ethoxymethylene)-3-Oxobutanoate
  • Structure : Features difluoro and ethoxymethylene groups instead of methoxy substituents.
Ethyl 4-(4-Methoxyphenyl)-2,4-Dioxobutanoate
  • Structure: Contains a dioxobutanoate backbone and a 4-methoxyphenyl group.
Ethyl 2-Cyano-4,4-Diethoxybutyrate
  • Structure: Includes cyano and diethoxy groups, altering electronic properties.
  • Applications: Potential precursor for heterocyclic compounds (e.g., pyridines) in agrochemical synthesis .

Physicochemical and Functional Comparisons

Compound Molecular Formula Key Substituents Applications Stability/Solubility Insights
Ethyl 4,4-dimethoxy-2-methylbutanoate C₈H₁₆O₄ 4,4-dimethoxy, 2-methyl Hypothesized flavorant or intermediate High solubility in polar solvents
Ethyl 2-methylbutanoate C₇H₁₄O₂ 2-methyl Natural aroma compound (apples) Volatile, chiral specificity
Ethyl 4,4-difluoro derivative C₈H₁₀F₂O₄ 4,4-difluoro, ethoxymethylene Fluorinated drug intermediates Enhanced metabolic resistance
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate C₁₃H₁₄O₅ 4-methoxyphenyl, dioxo Research chemical Reactive ketone groups

Research Findings and Mechanistic Insights

  • Enantioselectivity: Ethyl 2-methylbutanoate’s (S)-enantiomer dominates in natural systems (>98% ee), while its (R)-isomer arises from ethyl tiglate metabolism in apples .
  • Fluorine Effects: Difluoro analogs (e.g., ethyl 4,4-difluoro-3-oxobutanoate) show increased stability in acidic/basic conditions, critical for pharmaceutical synthesis .
  • Safety Profiles: Compounds like ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate require stringent handling due to undefined hazards, contrasting with food-safe esters like ethyl 2-methylbutanoate .

Key Differentiators of this compound

  • Methoxy vs.
  • Chirality: While ethyl 2-methylbutanoate exhibits high enantiomeric purity in nature, the dimethoxy variant’s stereochemical behavior remains unstudied but could influence flavor or drug activity.

Q & A

Q. What are the standard synthetic routes for Ethyl 4,4-dimethoxy-2-methylbutanoate in laboratory settings?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed esterification. For example, a similar methyl ester derivative (methyl 4-(3,4-dimethoxyphenyl)butanoate) was prepared by refluxing the corresponding carboxylic acid in methanol with concentrated sulfuric acid as a catalyst for 8 hours, followed by solvent evaporation . Adjustments to the esterifying agent (e.g., ethanol instead of methanol) and reaction time may be required for optimal yield.

Q. Which analytical techniques are recommended for structural confirmation of this compound?

  • Methodological Answer : Use 1H-NMR to verify substituent positions and stereochemistry. For instance, methyl ester derivatives with dimethoxy groups have been characterized by observing methoxy proton signals at δ ~3.7–3.9 ppm and methylene/methyl protons in the range δ 1.0–2.5 ppm . Complement with FT-IR to confirm ester carbonyl stretches (~1740 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

Q. How can researchers ensure purity during synthesis?

  • Methodological Answer : Perform column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from unreacted starting materials or byproducts. For impurities with similar polarity, use HPLC with a C18 column and UV detection, as demonstrated in pharmaceutical impurity profiling .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound?

  • Methodological Answer : Conduct a Design of Experiments (DoE) to evaluate variables:
  • Catalyst : Compare sulfuric acid (traditional) vs. HCl in dioxane (used in peptide deprotection, which may reduce side reactions) .
  • Solvent : Test polar aprotic solvents (e.g., DMF) to enhance solubility of dimethoxy intermediates.
  • Temperature : Monitor reflux vs. microwave-assisted synthesis for faster kinetics.

Q. How should researchers address contradictions in reported spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. For example:
  • Solvent : Compare DMSO-d6 (δ 9.00 for amine protons ) vs. CDCl3.
  • Hydration : Check for water content in hygroscopic samples.
  • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline).

Q. What strategies are effective for identifying and quantifying trace impurities in this compound?

  • Methodological Answer : Use LC-MS/MS with a reverse-phase column (e.g., C18) and gradient elution (water/acetonitrile + 0.1% formic acid). For example, impurities in similar esters were resolved by monitoring fragment ions at m/z ratios specific to degradation products . Quantify using external calibration curves with certified reference standards.

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